2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide
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Description
2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H17N5O2S and its molecular weight is 415.47. The purity is usually 95%.
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Scientific Research Applications
Cytotoxicity and Antioxidant Potential
Compounds related to the chemical structure of interest have shown significant cytotoxic activity against various carcinoma cell lines, alongside notable antioxidant potential. For instance, derivatives of 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole were evaluated for their in vitro cytotoxicity and demonstrated remarkable cytotoxic effects along with antioxidant activities (Grozav et al., 2017).
Antibacterial Activity
Research into N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives has highlighted their broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria (Bhoi et al., 2015). This suggests the potential utility of structurally similar compounds in developing new antibacterial agents.
Fluorescent Probing and Mercury Ion Detection
Derivatives of imidazo[1,2-a]pyridines, obtained through reactions involving similar structural frameworks, have been utilized as efficient fluorescent probes for mercury ions, both in acetonitrile and in buffered aqueous solutions (Shao et al., 2011). This indicates the potential application of such compounds in environmental monitoring and analytical chemistry.
Anticancer Activity
The synthesis and evaluation of 4-thiazolidinones containing a benzothiazole moiety have revealed significant antitumor activities. These compounds have been tested in vitro against various cancer cell lines, showing promising results that point towards their potential in cancer therapy (Havrylyuk et al., 2010).
Properties
IUPAC Name |
2-(3-indol-1-yl-6-oxopyridazin-1-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2S/c1-14-5-4-8-17-21(14)24-22(30-17)23-19(28)13-27-20(29)10-9-18(25-27)26-12-11-15-6-2-3-7-16(15)26/h2-12H,13H2,1H3,(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWRSOURAHNQGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CN3C(=O)C=CC(=N3)N4C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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